molecular formula C15H18OS B14587301 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran CAS No. 61464-16-2

2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran

Cat. No.: B14587301
CAS No.: 61464-16-2
M. Wt: 246.4 g/mol
InChI Key: PPYDADFTAPOUKG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a phenylsulfanyl group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyran ring is formed through a cyclization process. The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, and the dimethyl groups are added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to reduce double bonds within the structure.

    Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons or alcohols.

Scientific Research Applications

2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The pyran ring structure allows the compound to fit into specific binding sites, making it a useful tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-thiopyran: This compound is similar in structure but contains a sulfur atom in place of the oxygen atom in the pyran ring.

    2-[(2,4-Dimethylphenyl)sulfanyl]aniline: This compound features a phenylsulfanyl group attached to an aniline ring, differing in the core structure but sharing similar functional groups.

Uniqueness

2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

61464-16-2

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

6,6-dimethyl-4-(2-phenylsulfanylethenyl)-2,5-dihydropyran

InChI

InChI=1S/C15H18OS/c1-15(2)12-13(8-10-16-15)9-11-17-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3

InChI Key

PPYDADFTAPOUKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CCO1)C=CSC2=CC=CC=C2)C

Origin of Product

United States

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